molecular formula C14H10F2N2O3 B3037352 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid CAS No. 477867-51-9

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

Cat. No. B3037352
CAS RN: 477867-51-9
M. Wt: 292.24 g/mol
InChI Key: XXTITDWHGXJGMK-UHFFFAOYSA-N
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Description

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid, otherwise known as 2-(2,4-difluorophenylhydrazone)benzene carboxylic acid (DFHBCA), is a synthetic organic compound that has been widely studied for its unique properties and potential applications in a variety of scientific fields. DFHBCA is an important intermediate in organic synthesis, and has been used in a variety of research fields, including medicinal chemistry, materials science, and biochemistry. In addition, it has been used in the synthesis of various pharmaceuticals, and its derivatives have been investigated for their potential applications in drug design.

Scientific Research Applications

properties

IUPAC Name

2-[(2,4-difluoroanilino)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTITDWHGXJGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168518
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid

CAS RN

477867-51-9
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477867-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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